53988-10-6 vs. 583-39-1: Reduced Acute Oral Toxicity of Methylated MMBI vs. Unmethylated MBI in Rat Model
The primary differentiator for selecting 2-Mercaptomethylbenzimidazole (MMBI, CAS 53988-10-6) over its closest analog, 2-Mercaptobenzimidazole (MBI, CAS 583-39-1), is a drastically improved safety profile. MBI is a known potent thyroid toxicant, a property significantly mitigated by the methyl group on MMBI . A comparative single oral dose toxicity study in rats quantified this difference, establishing clear LD50 values [1]. This substantial reduction in acute toxicity directly impacts hazard classification and risk assessment for both laboratory and industrial handling.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 > 300 mg/kg (no acute toxicity observed in study up to 300 mg/kg; methylated derivatives are much less toxic) |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (MBI, CAS 583-39-1): LD50 = 208-218 mg/kg in rats |
| Quantified Difference | At least a 1.4x higher LD50 for MMBI, with the study noting 'methylated derivatives are much less toxic' [1]. |
| Conditions | Single oral dose toxicity test in male and female rats; OECD guidelines. |
Why This Matters
This data provides a quantifiable basis for selecting MMBI for applications requiring a safer toxicological profile, such as in consumer goods or where worker exposure is a concern.
- [1] Japanese Ministry of Health, Labour and Welfare. (1999). 2-Mercaptobenzimidazole: Single Dose Oral Toxicity Test in Rats. (Translated from Japanese). View Source
